molecular formula C9H9ClN2O2S2 B12542219 7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione CAS No. 143252-71-5

7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione

Cat. No.: B12542219
CAS No.: 143252-71-5
M. Wt: 276.8 g/mol
InChI Key: BKUGLZXZEBJEFZ-UHFFFAOYSA-N
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Description

“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” is a complex organic compound that belongs to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” typically involves multi-step organic reactions. Common starting materials might include chlorinated aromatic compounds and thiourea derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the chloro or ethyl groups, potentially leading to dechlorination or hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or ethyl positions.

Common Reagents and Conditions

Typical reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or ethyl positions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action for “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” would depend on its specific application. In a medicinal context, it might interact with particular enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiadiazine derivatives, such as:

    Chlorothiazide: A diuretic medication.

    Hydrochlorothiazide: Another diuretic with a similar structure.

Properties

CAS No.

143252-71-5

Molecular Formula

C9H9ClN2O2S2

Molecular Weight

276.8 g/mol

IUPAC Name

7-chloro-2-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione

InChI

InChI=1S/C9H9ClN2O2S2/c1-2-12-9(15)11-7-4-3-6(10)5-8(7)16(12,13)14/h3-5H,2H2,1H3,(H,11,15)

InChI Key

BKUGLZXZEBJEFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)NC2=C(S1(=O)=O)C=C(C=C2)Cl

Origin of Product

United States

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